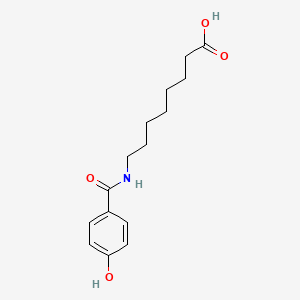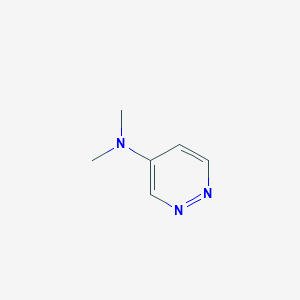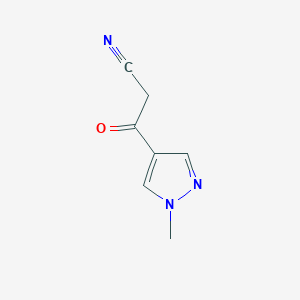
3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a nitrile group and a ketone group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves the reaction of 1-methyl-1H-pyrazole with a suitable nitrile precursor under controlled conditions. One common method involves the use of acetylenic ketones and hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often include refluxing the mixture in ethanol for several hours, followed by purification through column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. The final product is typically purified using crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit kinases and other enzymes involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: A similar compound with a carboxylic acid group instead of a nitrile group.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyrazole structure but different functional groups.
Uniqueness: 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is unique due to its combination of a nitrile group and a ketone group, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H7N3O/c1-10-5-6(4-9-10)7(11)2-3-8/h4-5H,2H2,1H3 |
InChI Key |
ZGBSDAKNIGPPKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



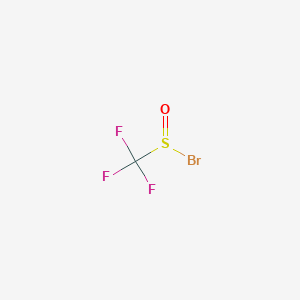
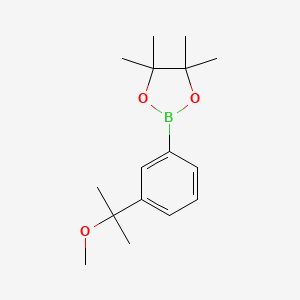
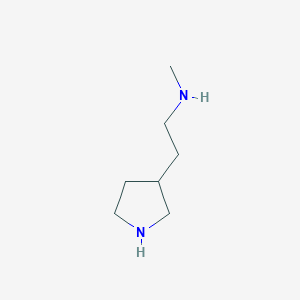
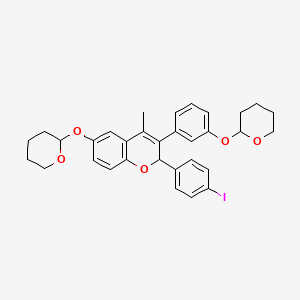
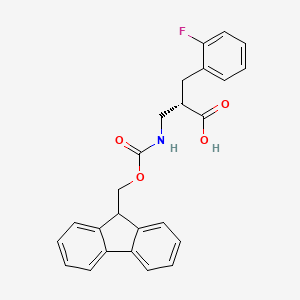

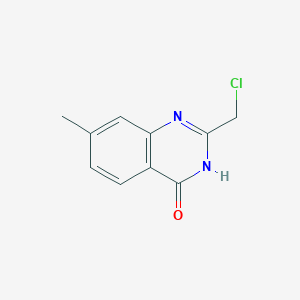
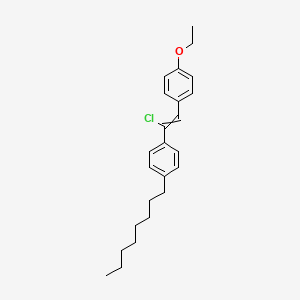
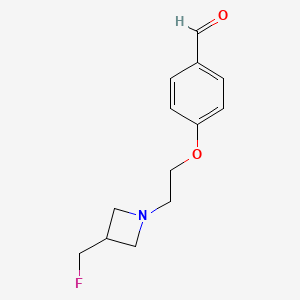
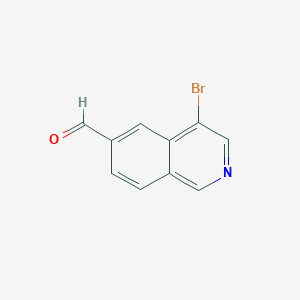
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
